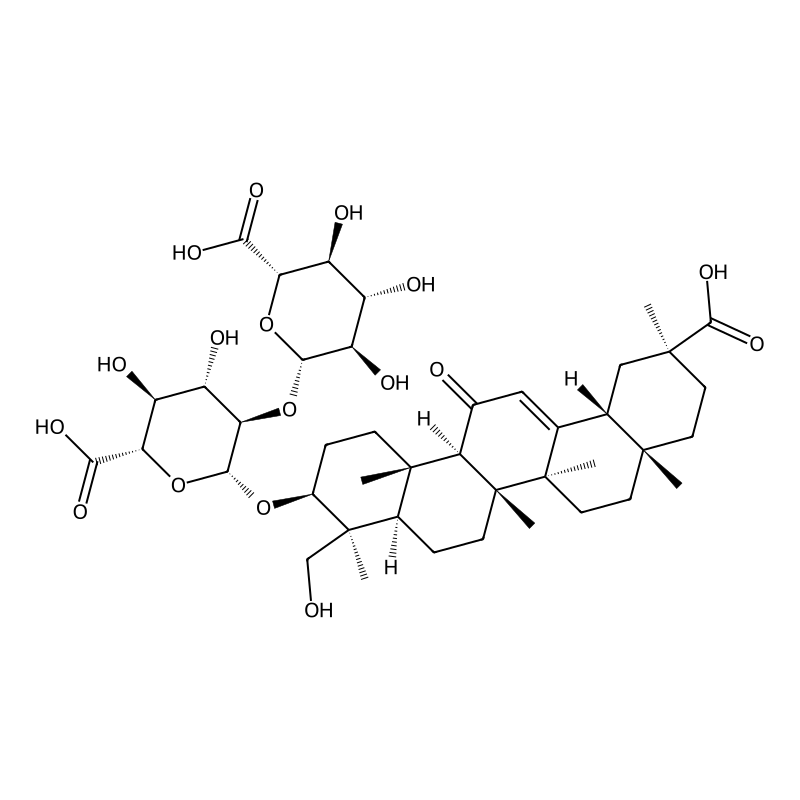Licoricesaponin G2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Licoricesaponin G2 is classified as a pentacyclic triterpenoid saponin, characterized by its complex structure consisting of a hydrophobic triterpenoid aglycone linked to a hydrophilic sugar chain. Its molecular formula is C42H62O17, and it exhibits a unique arrangement of functional groups that contribute to its bioactivity . The compound is primarily extracted from the roots of Glycyrrhiza uralensis, which has been used in traditional medicine for centuries.
Licoricesaponin G2 participates in various biochemical processes. It has been implicated in lipid peroxidation reactions and fatty acid metabolism . The compound's ability to modulate cellular processes suggests its involvement in cell signaling pathways, particularly those related to inflammation and oxidative stress.
Licoricesaponin G2 exhibits a broad spectrum of biological activities, including:
- Antibacterial Effects: It has shown efficacy against various bacterial strains.
- Anti-inflammatory Properties: The compound can inhibit inflammatory responses, making it valuable in treating conditions characterized by excessive inflammation.
- Antioxidant Activity: Licoricesaponin G2 helps neutralize free radicals, thereby protecting cells from oxidative damage .
Recent studies have highlighted its potential in mitigating pulmonary fibrosis by targeting specific signaling pathways such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β) .
The synthesis of Licoricesaponin G2 primarily occurs naturally through the biosynthetic pathways present in Glycyrrhiza uralensis. The production involves the isoprenoid pathway, which leads to the formation of triterpene saponins. While synthetic methods for producing Licoricesaponin G2 have not been extensively documented, research continues into optimizing extraction and purification techniques from natural sources .
Licoricesaponin G2 finds applications across various fields:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored as a potential treatment for respiratory diseases and other inflammatory conditions.
- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative stress on the skin.
- Food Industry: As a natural preservative due to its antibacterial properties, it can be utilized in food preservation processes .
Interaction studies have revealed that Licoricesaponin G2 can modulate various cellular pathways. For instance, it influences the TNF-α signaling pathway, which is crucial for regulating immune responses and inflammation. Molecular docking studies indicate that Licoricesaponin G2 binds effectively to key proteins involved in these pathways, suggesting mechanisms through which it exerts its biological effects .
Licoricesaponin G2 shares structural and functional similarities with other triterpene saponins. Here are some comparable compounds:
| Compound Name | Source | Key Activities |
|---|---|---|
| Licorice Saponin A3 | Glycyrrhiza uralensis | Antioxidant, anti-inflammatory |
| Licorice Saponin K2 | Glycyrrhiza uralensis | Antimicrobial |
| Glycyrrhizin | Glycyrrhiza glabra | Antiviral, anti-inflammatory |
| Uralsaponin D | Glycyrrhiza uralensis | Cytotoxicity against cancer cells |
Licoricesaponin G2 is unique due to its specific binding affinities and mechanisms of action against pulmonary fibrosis, distinguishing it from other saponins that may not target the same pathways or exhibit comparable efficacy .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Jiang Z, Wang Y, Zheng Y, Yang J, Zhang L. Ultra high performance liquid chromatography coupled with triple quadrupole mass spectrometry and chemometric analysis of licorice based on the simultaneous determination of saponins and flavonoids. J Sep Sci. 2016 Aug;39(15):2928-40. doi: 10.1002/jssc.201600246. Epub 2016 Jul 19. PubMed PMID: 27273927.
3: Kitagawa I, Hori K, Uchida E, Chen WZ, Yoshikawa M, Ren J. Saponin and sapogenol. L. On the constituents of the roots of Glycyrrhiza uralensis Fischer from Xinjiang, China. Chemical structures of licorice-saponin L3 and isoliquiritin apioside. Chem Pharm Bull (Tokyo). 1993 Sep;41(9):1567-72. PubMed PMID: 8221970.
4: Inami K, Mine Y, Kojo Y, Tanaka S, Ishikawa S, Mochizuki M. Antimutagenic components in Glycyrrhiza against N-methyl-N-nitrosourea in the Ames assay. Nat Prod Res. 2017 Mar;31(6):691-695. doi: 10.1080/14786419.2016.1212031. Epub 2016 Jul 28. PubMed PMID: 27466044.








